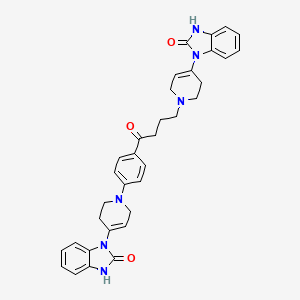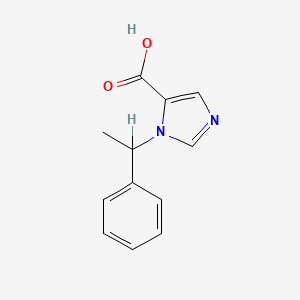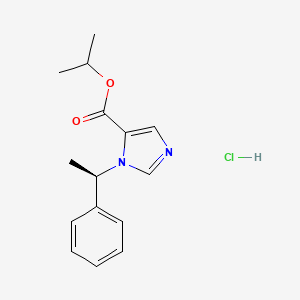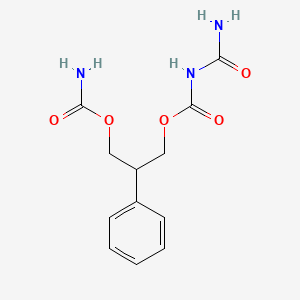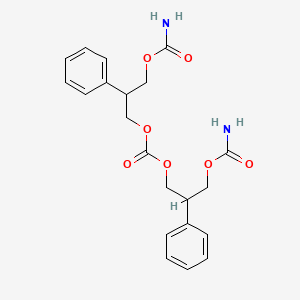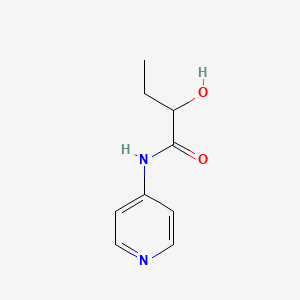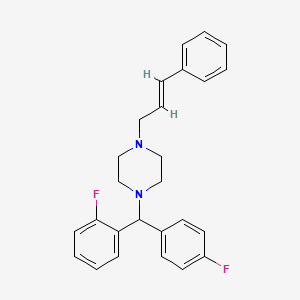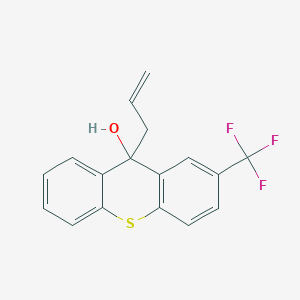
磷酸肌酸钠盐六水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Phosphocreatine sodium salt hexahydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study energy transfer and storage mechanisms.
Biology: It is crucial in studies related to muscle physiology and bioenergetics.
Industry: It is used in the development of supplements aimed at enhancing athletic performance and muscle recovery
作用机制
Target of Action
Phosphocreatine Sodium Salt Hexahydrate, also known as Creatine Phosphate Disodium Salt Hexahydrate, primarily targets the skeletal muscles of vertebrates . It plays a critical role as a rapidly acting energy buffer for muscle cell actions like contractions .
Mode of Action
The compound interacts with its targets by regenerating Adenosine Triphosphate (ATP) from Adenosine Diphosphate (ADP) . This is achieved by transferring a high-energy phosphate from itself to ADP, resulting in the formation of ATP and creatine .
Biochemical Pathways
The affected biochemical pathway involves the maintenance and recycling of ATP for muscular activity . Phosphocreatine Sodium Salt Hexahydrate serves as a temporal and spatial buffer of bodily energy, playing a pivotal role in maintaining energy homeostasis .
Pharmacokinetics
Phosphocreatine Sodium Salt Hexahydrate exhibits rapid elimination from the body . Most of the compound entering the systemic circulation is converted to creatine . This conversion is an important part of the compound’s pharmacokinetics, impacting its bioavailability.
Result of Action
The result of the compound’s action is the regeneration of ATP, the primary source of chemical energy that body muscles use to perform contractions . This process is essential for body tissues that have high, fluctuating energy requirements like muscle and brain tissues .
Action Environment
The action of Phosphocreatine Sodium Salt Hexahydrate is influenced by the environment within the body. It is primarily found endogenously in the skeletal muscles of vertebrates . The compound’s action, efficacy, and stability can be influenced by factors such as the concentration of ATP and ADP, the presence of enzymes like creatine kinase, and the overall energy requirements of the body .
生化分析
Biochemical Properties
Phosphocreatine Sodium Salt Hexahydrate plays a pivotal role in maintaining energy homeostasis in the body . It serves as a temporal and spatial buffer of energy, particularly in the skeletal muscles . It interacts with enzymes such as creatine kinase, which facilitates the transformation of creatine into phosphocreatine . This interaction is crucial for the regeneration of ATP from ADP, thereby providing a rapid energy source for muscle contractions .
Cellular Effects
Phosphocreatine Sodium Salt Hexahydrate has significant effects on various types of cells and cellular processes . It influences cell function by acting as an energy buffer, thereby supporting muscle cell contractions . It also impacts cell signaling pathways and gene expression by maintaining ATP levels, which are critical for these processes .
Molecular Mechanism
The molecular mechanism of action of Phosphocreatine Sodium Salt Hexahydrate involves its ability to donate its phosphate group to convert adenosine diphosphate (ADP) into adenosine triphosphate (ATP) . This process is an important component of all vertebrates’ bioenergetic systems .
Temporal Effects in Laboratory Settings
In laboratory settings, Phosphocreatine Sodium Salt Hexahydrate serves as a rapidly mobilizable reserve of high-energy phosphates . It maintains local ATP pools and stabilizes cellular membranes due to electrostatic interactions with phospholipids . Over time, it continues to play a critical role in maintaining energy homeostasis, thereby influencing long-term cellular function .
Dosage Effects in Animal Models
In animal models, the effects of Phosphocreatine Sodium Salt Hexahydrate vary with different dosages . Supplementation with this compound has been shown to result in significant improvements in muscular strength, power, and endurance .
Metabolic Pathways
Phosphocreatine Sodium Salt Hexahydrate is involved in the creatine kinase pathway . This pathway involves the enzyme creatine kinase, which facilitates the transformation of creatine into phosphocreatine . This process is crucial for the regeneration of ATP from ADP .
Transport and Distribution
Phosphocreatine Sodium Salt Hexahydrate is transported and distributed within cells and tissues . It is primarily found in the skeletal muscles of vertebrates .
Subcellular Localization
The subcellular localization of Phosphocreatine Sodium Salt Hexahydrate is primarily in the skeletal muscles of vertebrates . It serves as a rapidly mobilizable reserve of high-energy phosphates in these muscles, thereby supporting muscle cell contractions .
准备方法
Phosphocreatine sodium salt hexahydrate is typically prepared enzymatically. The synthetic route involves the phosphorylation of creatine using creatine kinase, an enzyme that catalyzes the transfer of a phosphate group from ATP to creatine, forming phosphocreatine and ADP . Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反应分析
Phosphocreatine sodium salt hexahydrate undergoes several types of chemical reactions, including:
Phosphorylation: The primary reaction it undergoes is the transfer of its phosphate group to ADP to form ATP.
Hydrolysis: It can be hydrolyzed to creatine and inorganic phosphate.
Oxidation and Reduction: While not directly involved in redox reactions, it plays a role in cellular energy metabolism, which involves various redox reactions.
Common reagents and conditions used in these reactions include creatine kinase for phosphorylation and water for hydrolysis. The major products formed from these reactions are ATP and creatine .
相似化合物的比较
Phosphocreatine sodium salt hexahydrate is unique compared to other similar compounds due to its rapid ability to regenerate ATP. Similar compounds include:
Creatine: The non-phosphorylated form, which also plays a role in energy metabolism but lacks the immediate energy buffering capacity of phosphocreatine.
Adenosine triphosphate (ATP): The direct energy currency of the cell, which phosphocreatine helps to regenerate.
Adenosine diphosphate (ADP): The substrate that phosphocreatine phosphorylates to form ATP
Phosphocreatine’s ability to quickly regenerate ATP makes it particularly valuable in tissues with high and fluctuating energy demands, such as muscle and brain tissues .
属性
IUPAC Name |
sodium;2-[methyl-[(E)-N'-phosphonocarbamimidoyl]amino]acetate;hexahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N3O5P.Na.6H2O/c1-7(2-3(8)9)4(5)6-13(10,11)12;;;;;;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;6*1H2/q;+1;;;;;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXZXCJEYKNCHU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)[O-])C(=NP(=O)(O)O)N.O.O.O.O.O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)[O-])/C(=N/P(=O)(O)O)/N.O.O.O.O.O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H21N3NaO11P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

